molecular formula C13H10F3NO2 B6368792 5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol CAS No. 1261932-30-2

5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol

Cat. No.: B6368792
CAS No.: 1261932-30-2
M. Wt: 269.22 g/mol
InChI Key: JNQVBJPFFZEQQW-UHFFFAOYSA-N
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Description

5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol is a compound that features a pyridine ring substituted with a methoxy group and a trifluoromethyl group on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions such as temperature and solvent, and ensuring the availability of high-purity starting materials .

Chemical Reactions Analysis

Types of Reactions

5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol is unique due to the combination of a methoxy group and a trifluoromethyl group on a pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-19-12-3-2-8(5-11(12)13(14,15)16)9-4-10(18)7-17-6-9/h2-7,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQVBJPFFZEQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CN=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683217
Record name 5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-30-2
Record name 5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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